

Application Notes and Protocols: Asymmetric Synthesis of Chiral 3-Vinylpiperidine

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Compound of Interest		
Compound Name:	3-Vinylpiperidine	
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Introduction

Chiral piperidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The precise three-dimensional arrangement of substituents on the piperidine ring is often crucial for biological activity and selectivity.[1] Specifically, chiral 3-substituted piperidines are key intermediates in the synthesis of a variety of pharmaceuticals. The introduction of a vinyl group at the 3-position provides a versatile handle for further synthetic transformations, making chiral **3-vinylpiperidine** a valuable building block in drug discovery and development. This document provides a detailed protocol for the asymmetric synthesis of chiral **3-vinylpiperidine**, based on a recently developed rhodium-catalyzed asymmetric reductive Heck reaction.[1][2]

Signaling Pathways and Logical Relationships

The asymmetric synthesis of chiral **3-vinylpiperidine** can be achieved through a three-step sequence involving the partial reduction of pyridine, a rhodium-catalyzed asymmetric carbometalation, and a final reduction. The key step is the rhodium-catalyzed reaction, which establishes the stereocenter at the C3 position of the piperidine precursor.





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References

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